molecular formula C16H7Br2N3O3S B422848 (4Z)-10-bromo-4-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one

(4Z)-10-bromo-4-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one

Cat. No.: B422848
M. Wt: 481.1g/mol
InChI Key: GXLQCBDJYRRNTI-SILLCRNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (2Z)-7-bromo-2-[(6-bromo-1,3-benzodioxol-5-yl)methylene][1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one is a complex organic molecule that features a unique combination of brominated benzodioxole and thiazolo-imidazo-pyridine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-bromo-2-[(6-bromo-1,3-benzodioxol-5-yl)methylene][1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route begins with the bromination of 1,3-benzodioxole to obtain 6-bromo-1,3-benzodioxole. This intermediate is then subjected to a condensation reaction with a suitable thiazolo-imidazo-pyridine derivative under controlled conditions to form the final product. The reaction conditions often involve the use of organic solvents such as ethanol or dimethylformamide, and catalysts like piperidine hydrochloride .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the bromine atoms, potentially replacing them with hydrogen atoms.

    Substitution: The bromine atoms in the compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: De-brominated analogs.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a pharmacophore. Its brominated benzodioxole and thiazolo-imidazo-pyridine moieties are of interest for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

The compound is being investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound could be used in the development of advanced materials, such as organic semiconductors or specialty polymers.

Mechanism of Action

The mechanism of action of this compound is not fully understood, but it is believed to involve interactions with specific molecular targets. The brominated benzodioxole moiety may interact with enzymes or receptors, while the thiazolo-imidazo-pyridine structure could facilitate binding to nucleic acids or proteins. These interactions may disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2Z)-7-bromo-2-[(6-bromo-1,3-benzodioxol-5-yl)methylene][1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one lies in its combination of brominated benzodioxole and thiazolo-imidazo-pyridine structures. This combination is not commonly found in other compounds, making it a valuable molecule for exploring new chemical and biological properties.

Properties

Molecular Formula

C16H7Br2N3O3S

Molecular Weight

481.1g/mol

IUPAC Name

(4Z)-10-bromo-4-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one

InChI

InChI=1S/C16H7Br2N3O3S/c17-8-3-10-14(19-5-8)21-15(22)13(25-16(21)20-10)2-7-1-11-12(4-9(7)18)24-6-23-11/h1-5H,6H2/b13-2-

InChI Key

GXLQCBDJYRRNTI-SILLCRNTSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C\3/C(=O)N4C5=C(C=C(C=N5)Br)N=C4S3)Br

SMILES

C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)N4C5=C(C=C(C=N5)Br)N=C4S3)Br

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)N4C5=C(C=C(C=N5)Br)N=C4S3)Br

Origin of Product

United States

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